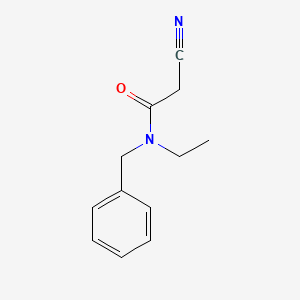

N-benzyl-2-cyano-N-ethylacetamide

Description

Contextualization within Amide and Nitrile Chemistry

N-benzyl-2-cyano-N-ethylacetamide is structurally defined by the presence of a tertiary amide and a nitrile group. Amides are characterized by a carbonyl group linked to a nitrogen atom, while nitriles contain a carbon-nitrogen triple bond. researchgate.net Both functional groups are of immense importance in organic synthesis and are found in a vast array of natural products and synthetic compounds, including pharmaceuticals and polymers. researchgate.nettubitak.gov.tr

The reactivity of this compound is dictated by the interplay of these two functional groups. The amide moiety can participate in various chemical transformations, including hydrolysis, reduction, and rearrangement reactions. The nitrile group, on the other hand, is a versatile precursor for other functional groups such as carboxylic acids, amines, and ketones through reactions like hydrolysis and reduction. tubitak.gov.tr The presence of an activated methylene (B1212753) group adjacent to the cyano group further enhances the synthetic utility of this compound, allowing for a range of condensation and substitution reactions. tubitak.gov.tr

The synthesis of cyanoacetamide derivatives, including this compound, can be achieved through several methods. A common approach involves the reaction of an amine, in this case, N-ethylbenzylamine, with a cyanoacetic acid derivative. researchgate.net Other methods include the treatment of amines with chloroacetyl chloride followed by reaction with a cyanide salt. researchgate.net

Significance as a Versatile Research Scaffold and Synthetic Intermediate

The true value of this compound in academic research lies in its role as a versatile scaffold and synthetic intermediate. Its polyfunctional nature allows for the construction of a diverse array of heterocyclic compounds, which are central to medicinal chemistry and materials science. tubitak.gov.tr

Cyanoacetamides are widely recognized as key precursors for the synthesis of five- and six-membered heterocycles. researchgate.nettubitak.gov.tr The electrophilic and nucleophilic centers within the this compound molecule provide multiple reaction sites for cyclization reactions. For instance, the active methylene group can undergo Knoevenagel condensation with aldehydes and ketones, a crucial step in the synthesis of various carbocyclic and heterocyclic systems. researchgate.net

While specific research focusing solely on this compound is limited in publicly available literature, the broader class of N-benzyl-cyanoacetamides has been extensively studied. For example, N-benzyl-2-cyanoacetamide has been utilized in the synthesis of pyrrole, pyrimidine, and pyran derivatives with potential biological activities. zu.edu.eg It has also served as a starting material for the synthesis of benzo[f]chromene derivatives. researchgate.net These examples underscore the potential of the N-benzyl-cyanoacetamide framework, and by extension the N-ethyl derivative, as a valuable tool for generating molecular diversity.

The structural motifs accessible from this scaffold are of significant interest in drug discovery. For instance, derivatives of N-benzyl-2-acetamidoacetamides have been investigated as potent anticonvulsants. nih.gov This highlights the potential for this compound to serve as a precursor for novel therapeutic agents.

Below is a table summarizing the key properties of this compound and its closely related analogue, N-benzyl-2-cyanoacetamide.

| Property | This compound | N-benzyl-2-cyanoacetamide |

| CAS Number | 1039869-28-7 | 10412-93-8 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₄N₂O | C₁₀H₁₀N₂O nih.gov |

| Molecular Weight | 202.25 g/mol | 174.20 g/mol sigmaaldrich.com |

| Physical Form | Not explicitly stated | Solid sigmaaldrich.com |

| Key Functional Groups | Tertiary Amide, Nitrile | Secondary Amide, Nitrile |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-cyano-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-14(12(15)8-9-13)10-11-6-4-3-5-7-11/h3-7H,2,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJXOPRNXAHBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-benzyl-2-cyano-N-ethylacetamide

The synthesis of N-substituted cyanoacetamides is a well-documented area of organic chemistry. These compounds serve as versatile precursors for a variety of more complex molecules, particularly heterocycles. researchgate.netresearchgate.net

The most common and direct route for synthesizing this compound involves the acylation of N-benzylethylamine with a suitable cyanoacetylating agent. This process is a specific example of the broader class of reactions used to create N,N-disubstituted cyanoacetamides. researchgate.net

The primary synthetic pathway can be outlined as follows:

Starting Materials : The key precursors are N-benzylethylamine and a derivative of cyanoacetic acid, such as ethyl cyanoacetate (B8463686) or cyanoacetyl chloride.

Reaction : N-benzylethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyanoacetylating agent.

Product Formation : This reaction leads to the formation of the amide bond, yielding this compound. When using an ester like ethyl cyanoacetate, ethanol (B145695) is produced as a byproduct. If cyanoacetyl chloride is used, the reaction is typically faster and may be conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

General approaches for cyanoacetamide synthesis include the reaction of amines with alkyl cyanoacetates or cyanoacetic acid under various conditions. researchgate.net For instance, many cyanoacetamide derivatives are prepared by simply mixing an amine with ethyl cyanoacetate, sometimes without a solvent, and stirring at room temperature.

Optimizing the synthesis of N,N-disubstituted cyanoacetamides is crucial for achieving high yield and purity while minimizing reaction time and energy consumption. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, and the nature of the reagents.

A patented process for the synthesis of a related compound, N,N-dimethylcyanoacetamide, highlights effective optimization strategies. google.com By using an aromatic hydrocarbon solvent like toluene (B28343) and carefully controlling the temperature (cooling to -10 to 0 °C during amine addition, followed by reflux), a yield of up to 99% was achieved. google.com This suggests that for the synthesis of this compound, similar control over reaction temperature and solvent choice would be beneficial.

The selection of the cyanoacetylating agent is also critical. While ethyl cyanoacetate is common, more reactive acylating agents like cyanoacetyl chloride can be used to accelerate the reaction, although they may require stricter control of reaction conditions to avoid side products. researchgate.net The choice of base, if required, can also influence the outcome. Studies on the benzylation of other amino compounds have shown that inorganic bases like sodium carbonate can be effective. osti.gov

Table 1: General Parameters for Optimization of Cyanoacetamide Synthesis

| Parameter | Options & Considerations | Expected Impact |

| Solvent | Toluene, Benzene, Dichloromethane, or solvent-free | Affects solubility of reactants, reaction rate, and ease of product isolation. |

| Temperature | Cooled (-10 to 0 °C), Room Temperature, or Reflux | Controls reaction kinetics and minimizes side reactions. |

| Reagents | Ethyl Cyanoacetate, Cyanoacetyl Chloride | Reactivity of the acylating agent influences reaction speed and conditions. |

| Catalyst/Base | None, Triethylamine, Piperidine (B6355638), Sodium Carbonate | Neutralizes acidic byproducts and can catalyze the reaction. |

Advanced Synthetic Techniques

To improve efficiency and accelerate discovery, modern synthetic chemistry often employs advanced technologies.

Microwave-assisted synthesis has become a popular tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. psu.edursc.org The technology relies on the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the synthesis of analogous compounds has been successfully demonstrated. For example, N-acylations and N-alkylations are known to be significantly accelerated by microwave irradiation. rasayanjournal.co.in The synthesis of N-benzylamide conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) was effectively achieved using a microwave-assisted final step, highlighting its utility in forming benzylamide bonds. nih.gov Similarly, various thiazolidinone derivatives of cyanoacetamide have been synthesized using microwave irradiation, which resulted in higher yields and shorter reaction times compared to conventional heating. jchps.com This strong precedent suggests that the reaction between N-benzylethylamine and a cyanoacetic acid derivative would be highly amenable to microwave-assisted conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Cyanoacetamide Derivatives

| Synthesis | Reaction Time | Yield | Reference |

| Conventional Synthesis of 2-Cyano-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide | 10 hours | Moderate | jchps.com |

| Microwave-Assisted Synthesis of 2-Cyano-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide | 5-10 minutes | Excellent | jchps.com |

Solid-phase synthesis is another advanced technique used to streamline the production of chemical libraries and simplify purification. In this method, one of the reactants is chemically bound to a solid support (like a polymer bead), and reactions are carried out by washing reagents over the support.

This technique has been explored for the synthesis of compound classes derived from cyanoacetamides. For instance, solid-phase synthesis has been applied to the Gewald reaction, which uses cyanoacetamide building blocks to create 2-aminothiophenes. nih.gov However, the literature also notes potential drawbacks, such as lower compound generation compared to solution-phase methods. nih.gov There are no specific reports found detailing the solid-phase synthesis of this compound. The solvent-free reaction of ethyl cyanoacetate with amines at room temperature represents a form of solid-state or solventless synthesis that is both efficient and environmentally friendly.

Derivatization and Analogue Synthesis Strategies

This compound possesses several reactive sites that can be targeted for derivatization to create a library of related analogues. The key sites for chemical modification are the active methylene (B1212753) group (the -CH2- between the cyano and carbonyl groups), the aromatic ring, and the amide functional group itself.

The active methylene group is particularly reactive due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. This allows it to participate in a wide range of C-C bond-forming reactions. A review of cyanoacetamide chemistry shows that this position can be used in Knoevenagel condensations with aldehydes and ketones, and as a building block for various five- and six-membered heterocyclic rings. researchgate.net For example, N-benzyl-2-cyanoacetamide has been reacted with N,N-dimethylformamide dimethylacetal to yield an N-benzyl-2-cyano-3-dimethylaminoacrylamide derivative, demonstrating the reactivity of the methylene position. prepchem.com

Analogue synthesis can also be achieved by modifying the starting amine. Using different substituted benzylamines or other secondary amines in the initial synthesis would lead to a diverse set of N-substituted-2-cyanoacetamides. Research into related anticonvulsant compounds involved the synthesis of numerous N-benzyl-2-acetamidopropionamide derivatives with various substituents, showcasing a strategy of modifying the acyl chain to probe structure-activity relationships. nih.gov

Functionalization at the Amide Nitrogen and Ethyl Moiety

The tertiary amide nitrogen in this compound is a key functional group that influences the molecule's conformation and electronic properties. While direct SN2 reactions at the amide nitrogen are challenging, functionalization can be achieved through various synthetic strategies.

Alkylation of the related secondary amide, N-benzyl-2-phenylacetamide, has been studied to understand the reactivity of the amide bond. These studies indicate that N-alkylation is a primary pathway under basic conditions, although C-alkylation at the active methylene group can also occur. researchgate.net For this compound, further substitution at the nitrogen is less common due to the existing ethyl group. However, the principles of N-alkylation are relevant for the synthesis of the parent compound itself, typically by reacting N-ethylbenzylamine with a cyanoacetylating agent.

Functionalization of the ethyl group is theoretically possible, for instance, through radical-mediated halogenation followed by nucleophilic substitution, but such transformations are not widely reported in the literature for this specific compound. More commonly, derivatives with different N-alkyl groups are synthesized by starting with the appropriately substituted amine. For example, N-benzylcyanoacetamide can be prepared by reacting benzylamine (B48309) with ethyl cyanoacetate. researchgate.net

Theoretical studies on the reactions of N-acyloxy-N-alkoxyamides with bionucleophiles have shown that the reaction process is similar to classical SN2 reactions at carbon, with the reaction proceeding via a near-linear transition state. arkat-usa.org These computational models provide insight into the potential reactivity of the amide nitrogen in related structures under specific conditions.

Modifications of the Benzyl (B1604629) Group for Structure-Activity Relationship Studies

The benzyl group is a common motif in pharmacologically active compounds, and its modification is a cornerstone of structure-activity relationship (SAR) studies. By introducing various substituents onto the phenyl ring, it is possible to modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets.

SAR studies on related N-benzylacetamide and N-benzyl phenethylamine (B48288) derivatives have provided valuable insights. For instance, in a series of N-benzyl phenethylamines, substitution on the benzyl ring was found to significantly impact their agonist activity at serotonin (B10506) receptors. nih.gov Specifically, N-(2-hydroxybenzyl) substituted compounds generally exhibited high functional potency. nih.gov

In another study on anticonvulsant N'-benzyl 2-amino acetamides, it was found that the activity was sensitive to substituents at the 4'-position of the benzylamide. Electron-withdrawing groups tended to retain or enhance activity, while electron-donating groups led to a decrease in activity. science.gov These findings suggest that a similar systematic modification of the benzyl group in this compound could be a fruitful strategy for optimizing its biological activity.

The following table summarizes the effect of benzyl group modifications on the activity of related N-benzyl compounds, providing a predictive framework for this compound.

| Parent Compound Class | Benzyl Group Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-Benzyl Phenethylamines | N-(2-hydroxybenzyl) | Generally highest functional potency at 5-HT2A receptor | nih.gov |

| N-Benzyl Phenethylamines | N-(2-methoxybenzyl) | Less active and less selective 5-HT2A agonists | nih.gov |

| N'-Benzyl 2-Amino Acetamides | 4'-Electron-withdrawing groups | Retained anticonvulsant activity | science.gov |

| N'-Benzyl 2-Amino Acetamides | 4'-Electron-donating groups | Loss of anticonvulsant activity | science.gov |

| N-(1-Benzylpiperidin-4-yl)arylacetamides | Halogen substitution on benzyl ring | Similar affinity for sigma(1) receptors, increased affinity for sigma2 receptors | researchgate.net |

Elaboration of the Cyanoacetamido Core

The cyanoacetamido core of this compound is a versatile synthon for the construction of more complex heterocyclic systems. The presence of an active methylene group, a cyano group, and an amide functionality allows for a variety of chemical transformations. researchgate.net

Knoevenagel Condensation: The active methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, is readily deprotonated in the presence of a weak base, making it a potent nucleophile. egyankosh.ac.inshivajicollege.ac.in This reactivity is exploited in the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated products. wikipedia.orgthermofisher.com For example, N-benzyl cyanoacetamide undergoes condensation with salicylaldehyde (B1680747) to yield a pyran derivative. zu.edu.eg This reaction is a common strategy for synthesizing a wide array of substituted alkenes, which can serve as intermediates for further cyclization reactions. nih.govnih.gov

Cyclization Reactions: The cyanoacetamide moiety is a key precursor for the synthesis of various heterocycles. Depending on the reaction partners and conditions, a diverse range of ring systems can be constructed. For instance, heteroannulation of N-benzyl cyanoacetamide with different polarized π systems has been shown to afford pyrrole, pyridine, and diazepine (B8756704) derivatives. zu.edu.eg The reaction of cyanoacetamides with α-cyanocinnamonitriles can lead to the formation of substituted pyridines. researchcommons.org

The following table provides examples of cyclization reactions starting from N-benzyl cyanoacetamide, illustrating the synthetic utility of the cyanoacetamido core.

| Reactant(s) | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Salicylaldehyde | Condensation | Pyran derivative | zu.edu.eg |

| Benzaldehyde, Carbon Disulfide, Ammonium Thiocyanate | - | Pyrane, Thiazine, and Thiourea derivatives | zu.edu.eg |

| Aromatic Aldehydes, 2-Naphthol, Piperidine | Reflux in ethanol | Benzochromene derivatives | researchgate.net |

These examples highlight the rich chemistry of the cyanoacetamido core and underscore the potential of this compound as a building block in synthetic and medicinal chemistry.

Mechanistic Organic Chemistry Studies

Investigation of Reaction Mechanisms Involving the Cyanoacetamide Moiety

The chemical behavior of N-benzyl-2-cyano-N-ethylacetamide is largely dictated by the functionalities inherent to its cyanoacetamide core. This moiety possesses a unique electronic architecture, rendering it susceptible to a variety of chemical transformations. The key reactive centers include the acidic α-carbon, the electrophilic carbonyl carbon, the electrophilic cyano carbon, and the amide nitrogen.

The methylene (B1212753) group (α-carbon) positioned between the electron-withdrawing cyano and carbonyl groups exhibits significant acidity. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in a range of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The reactivity of this α-carbon is a cornerstone of cyanoacetamide chemistry.

Conversely, the carbonyl carbon is electrophilic and can be attacked by nucleophiles. This can lead to addition or substitution reactions at the carbonyl group. Similarly, the carbon atom of the cyano group is also electrophilic and can undergo nucleophilic attack, often leading to the formation of imines or related structures, or even hydrolysis to a carboxylic acid under appropriate conditions.

The amide nitrogen, while generally less reactive due to delocalization of its lone pair into the adjacent carbonyl group, can still participate in reactions under certain conditions, particularly after N-alkylation or in the presence of strong reagents.

A summary of the key reactive sites within the cyanoacetamide moiety is presented in the table below.

| Reactive Site | Nature | Potential Reactions |

| α-Carbon | Acidic/Nucleophilic (after deprotonation) | Alkylation, Acylation, Aldol Condensation, Michael Addition |

| Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Addition/Substitution, Hydrolysis |

| Cyano Carbon | Electrophilic | Nucleophilic Addition, Hydrolysis, Cyclization |

| Amide Nitrogen | Nucleophilic (limited) | N-Alkylation, N-Acylation |

Studies on Rearrangement Reactions (e.g., Beckmann-Type Rearrangements)

While specific studies on rearrangement reactions involving this compound are not extensively documented in publicly available literature, the structural motifs present within the molecule suggest the theoretical potential for certain types of rearrangements. One such possibility is a Beckmann-type rearrangement, should a suitable precursor be formed. wiley-vch.demasterorganicchemistry.com

The classical Beckmann rearrangement involves the transformation of an oxime into an amide or a lactam under acidic conditions. wiley-vch.demasterorganicchemistry.com For a derivative of this compound to undergo such a rearrangement, the carbonyl group would first need to be converted into an oxime. This could theoretically be achieved by reaction with hydroxylamine.

The generalized mechanism of a Beckmann rearrangement proceeds as follows:

Protonation of the Oxime: The hydroxyl group of the oxime is protonated by an acid catalyst, converting it into a good leaving group (water).

Migration: The group anti-periplanar to the leaving group on the nitrogen atom migrates to the nitrogen. This migration occurs in a concerted fashion with the departure of the leaving group.

Formation of a Nitrilium Ion: The migration results in the formation of a nitrilium ion intermediate.

Hydration and Tautomerization: The nitrilium ion is then attacked by water, and subsequent tautomerization leads to the final amide product.

The stereochemistry of the starting oxime is crucial, as it dictates which group migrates. The group positioned anti to the hydroxyl group is the one that will undergo migration. In the context of a hypothetical oxime derived from this compound, the migratory aptitude of the substituents on the α-carbon would determine the structure of the rearranged product.

It is important to emphasize that this is a theoretical possibility based on the fundamental principles of organic reactions. synarchive.comlibretexts.org There is no direct experimental evidence in the reviewed literature to suggest that this compound or its derivatives readily undergo Beckmann-type rearrangements under typical laboratory conditions.

Analysis of Regioselectivity and Stereoselectivity in Chemical Transformations

The concepts of regioselectivity and stereoselectivity are central to understanding the outcomes of reactions involving this compound.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In the context of this compound, a key regioselective consideration arises during alkylation reactions. As previously mentioned, the molecule possesses two primary nucleophilic centers: the α-carbon and the amide nitrogen. The outcome of an alkylation reaction (i.e., whether C-alkylation or N-alkylation occurs) is highly dependent on the reaction conditions, including the nature of the base, the solvent, and the electrophile. Generally, the formation of the resonance-stabilized carbanion at the α-carbon is favored, often leading to C-alkylation as the major pathway.

Stereoselectivity , on the other hand, pertains to the preferential formation of one stereoisomer over another. khanacademy.org If a reaction involving this compound were to create a new stereocenter, the factors influencing the three-dimensional arrangement of the resulting product would be of interest. For instance, in a hypothetical reduction of the carbonyl group to a hydroxyl group, the approach of the reducing agent could be influenced by the steric bulk of the benzyl (B1604629) and ethyl groups on the nitrogen atom, potentially leading to the preferential formation of one diastereomer.

A study on the anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives, which share a similar structural framework, highlighted the importance of stereochemistry for biological activity. nih.gov In that research, the individual stereoisomers were evaluated, demonstrating that biological efficacy can reside predominantly in one specific isomer. This underscores the general importance of stereocontrol in the synthesis of related bioactive molecules.

While detailed stereochemical studies specifically on this compound are not widely reported, the principles of steric hindrance and electronic effects would be the primary determinants of stereochemical outcomes in its reactions.

| Selectivity Type | Description | Relevance to this compound | Influencing Factors |

| Regioselectivity | Preference for reaction at one functional group or position over another. | Competition between C-alkylation (at the α-carbon) and N-alkylation (at the amide nitrogen). | Base, Solvent, Temperature, Nature of Electrophile |

| Stereoselectivity | Preferential formation of one stereoisomer over others. | Potential for diastereoselective or enantioselective reactions if a new stereocenter is formed. | Steric Hindrance, Electronic Effects, Chiral Catalysts/Reagents |

Spectroscopic and Structural Elucidation Methods

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations of signals, the precise arrangement of atoms can be deduced.

A ¹H NMR spectrum of N-benzyl-2-cyano-N-ethylacetamide would be expected to show distinct signals for each type of proton in the molecule. The anticipated signals would include a triplet and a quartet for the ethyl group protons, a singlet for the benzyl (B1604629) methylene (B1212753) protons, a singlet for the methylene group adjacent to the cyano group, and a multiplet for the aromatic protons of the benzyl group. The exact chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the connectivity. Due to rotational restriction around the amide C-N bond, some signals, particularly the methylene protons, might appear as complex multiplets or even separate signals for rotamers.

Table 1: Anticipated ¹H NMR Data for this compound

| Assignment | Anticipated Chemical Shift (δ, ppm) | Anticipated Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ethyl) | ~1.1-1.3 | Triplet (t) | 3H |

| N-CH₂ (ethyl) | ~3.3-3.5 | Quartet (q) | 2H |

| CO-CH₂-CN | ~3.5-3.7 | Singlet (s) | 2H |

| N-CH₂ (benzyl) | ~4.6-4.8 | Singlet (s) | 2H |

Note: This table is predictive and based on known values for similar structures. Actual experimental data is not currently available.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the methyl and methylene carbons of the ethyl group, the benzyl methylene carbon, the cyanomethylene carbon, the aromatic carbons, the nitrile carbon (C≡N), and the amide carbonyl carbon (C=O).

Table 2: Anticipated ¹³C NMR Data for this compound

| Assignment | Anticipated Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (ethyl) | ~12-15 |

| N-C H₂ (ethyl) | ~42-45 |

| CO-C H₂-CN | ~25-30 |

| N-C H₂ (benzyl) | ~50-55 |

| C N (nitrile) | ~115-118 |

| Aromatic C -H | ~127-130 |

| Aromatic ipso-C | ~135-137 |

| C =O (amide) | ~165-168 |

Note: This table is predictive and based on known values for similar structures. Actual experimental data is not currently available.

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. In the spectrum of this compound, key absorption bands would confirm the presence of the nitrile and amide groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | ~2240-2260 |

| Amide (C=O) | Stretching | ~1650-1680 |

| Aromatic C-H | Stretching | ~3030-3100 |

| Aliphatic C-H | Stretching | ~2850-2980 |

Note: This table is predictive. While spectral data for the related N-benzyl-2-cyanoacetamide shows a nitrile stretch and an amide carbonyl stretch, specific data for the N-ethyl derivative is unavailable. nih.gov

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₂H₁₄N₂O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (218.26 g/mol ). Key fragmentation patterns would likely involve the cleavage of the benzyl group (leading to a prominent peak at m/z 91) and other fragmentations around the amide bond.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be used to determine its precise three-dimensional structure in the solid state. This technique would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding (if any) and crystal packing. Currently, there are no published crystal structures for this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), would be essential for understanding the electronic structure and reactivity of N-benzyl-2-cyano-N-ethylacetamide. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information could be derived, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's kinetic stability and chemical reactivity. While specific data is unavailable for this compound, a hypothetical data table based on typical DFT outputs for similar molecules is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates the ability to donate electrons (nucleophilicity). |

| Energy of LUMO | -1.2 eV | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction (Preclinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In a preclinical context, docking simulations of this compound would be performed against various biological targets to explore its potential as a drug candidate. These simulations would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of a target protein. The absence of such studies for this compound means that its potential biological targets and interaction modes remain computationally uncharacterized.

Table 2: Illustrative Molecular Docking Results Template

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Not Available | N/A | N/A | N/A |

Prediction of Reactivity Indices and Electrostatic Potential Maps

From the electronic structure calculated using methods like DFT, various reactivity indices can be derived. These indices, such as electrophilicity index, nucleophilicity index, and Fukui functions, provide a quantitative measure of a molecule's reactivity. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electron density around a molecule, with different colors representing regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) electrostatic potential. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and regions of positive potential around the hydrogen atoms. Without specific calculations, a detailed analysis is not possible.

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses several rotatable bonds, allowing it to adopt multiple conformations. Conformational analysis would be performed to identify the low-energy conformers and understand the energy barriers between them. Molecular Dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might behave in a biological environment, such as in solution or near a protein. These simulations track the movements of atoms and can reveal important information about the molecule's stability and intermolecular interactions. No such conformational or dynamic studies have been published for this compound.

Preclinical Biological Activity and Mechanistic Pharmacology Studies

In Vitro Cellular Activity Investigations

In vitro studies are fundamental to determining a compound's potential therapeutic effects at a cellular level. This involves exposing cultured cells to the compound and observing its impact on processes like cell growth and survival.

Inhibition of Cancer Cell Line Proliferation

The ability of a compound to inhibit the proliferation of cancer cells is a primary indicator of its potential as an anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half.

Despite the importance of this screening step, a thorough review of published scientific literature reveals no specific studies investigating the effect of N-benzyl-2-cyano-N-ethylacetamide on the proliferation of any cancer cell lines. Therefore, no data on its potential antiproliferative activity is currently available.

Interactive Data Table: Proliferation Inhibition of Cancer Cell Lines by this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|

Induction of Apoptosis and Modulation of Cellular Signaling Pathways

Apoptosis, or programmed cell death, is a critical mechanism that chemotherapeutic agents often exploit to eliminate cancer cells. Investigations in this area typically examine whether a compound can trigger this process and identify the specific cellular signaling pathways it modulates, such as those involving caspases or the Bcl-2 family of proteins.

Currently, there are no publicly available research findings from studies designed to assess whether this compound can induce apoptosis or modulate associated cellular signaling pathways in any cell type.

Enzymatic and Receptor Modulation Assays

These assays determine if a compound can interact with and modulate the activity of specific enzymes or receptors, which can explain its mechanism of action.

Enzyme Inhibition Studies (e.g., Lipoxygenase, α-Glucosidase)

Enzymes like lipoxygenase, involved in inflammation, and α-glucosidase, a target for managing type 2 diabetes, are common subjects of inhibition studies. However, searches of scientific databases and literature yield no studies that have evaluated the inhibitory activity of this compound against lipoxygenase, α-glucosidase, or any other enzyme.

Interactive Data Table: Enzyme Inhibition by this compound

| Enzyme Target | Inhibition Parameter (e.g., IC₅₀) |

|---|---|

| Lipoxygenase | Data Not Available |

Receptor Binding Affinity Characterization (e.g., Melatonin (B1676174) Receptors)

Determining if a compound binds to specific cellular receptors, such as melatonin receptors which are involved in regulating circadian rhythms, is key to understanding its potential pharmacological effects. There is currently no published research characterizing the binding affinity of this compound for melatonin receptors or any other G-protein coupled receptor (GPCR) or nuclear receptor.

Mechanistic Animal Model Studies (Non-Clinical Efficacy/Safety Focus)

Animal models are essential for evaluating a compound's efficacy and its mechanism of action in a living organism before any human trials. These non-clinical studies provide insight into how the compound behaves in a complex biological system.

A comprehensive literature search indicates that this compound has not been evaluated in any mechanistic animal model studies to assess its non-clinical efficacy or pharmacological mechanism.

Exploration of Molecular Mechanisms of Action in Experimental Systems

The precise molecular mechanisms of action for this compound have not been detailed in published research. However, studies on related N-benzylacetamide analogs suggest potential interactions with central nervous system targets. For instance, some derivatives are hypothesized to modulate the activity of key enzymes involved in neurotransmission. One proposed mechanism for the anticonvulsant activity of α-substituted acetamido-N-benzylacetamide derivatives is the inhibition or deactivation of Gamma-Aminobutyric Acid Transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. tandfonline.com By inhibiting GABA-T, these compounds could increase the concentration of GABA in the brain, leading to a reduction in neuronal excitability and seizure suppression.

The cyanoacetamide moiety itself is a versatile pharmacophore and a key building block in the synthesis of various heterocyclic compounds with diverse biological activities. researchgate.nettubitak.gov.trresearchgate.net These derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial and anticancer activities. researchgate.netekb.eg The reactivity of the active methylene (B1212753) group in cyanoacetamides allows for its participation in various condensation and substitution reactions, leading to the formation of complex molecular scaffolds. researchgate.net

Evaluation as Pharmacological Probes in In Vivo Models

While specific in vivo studies on this compound are not publicly documented, a number of its structural analogs, particularly within the N-benzylacetamide class, have been evaluated in animal models for their anticonvulsant efficacy. The maximal electroshock (MES) seizure test in rodents is a commonly used primary screening model for anticonvulsant drugs. nih.gov

For example, a study on a new 2-cyano-2-p-nitrophenyl-N-benzylthioamide, a compound with structural similarities, investigated its effects in an in vivo model of doxorubicin-induced testicular damage in rats. nih.gov This suggests that derivatives of this class are being explored for their protective effects in various pathological conditions.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies on N-benzylacetamide and related derivatives have provided valuable insights into the structural requirements for their biological, particularly anticonvulsant, activity. woarjournals.orgresearchgate.net

Identification of Key Structural Determinants for Biological Activity

Several QSAR studies on N-benzylacetamide derivatives have identified key molecular descriptors that correlate with their anticonvulsant activity. These descriptors provide a mathematical basis for understanding how the chemical structure influences biological function. woarjournals.org

One study on α-substituted acetamido-N-benzylacetamide derivatives found that a model with a high correlation coefficient (R² = 0.98) could be developed, indicating a strong relationship between the selected molecular descriptors and anticonvulsant activity. tandfonline.com Another QSAR study on a series of N-benzylacetamide and 3-(phenylamino)propanamide analogues also yielded a model with a high correlation coefficient (R = 0.92), explaining up to 92% of the variance in the anticonvulsant activity. woarjournals.org

For the anticonvulsant activity of N-benzylacetamide derivatives, the following structural features have been identified as important:

The N-benzyl group: This moiety is a common feature in many active compounds.

The acetamide (B32628) backbone: The core amide structure is crucial for activity.

Substituents on the α-carbon: The nature of the substituent at the α-position to the carbonyl group significantly influences potency.

The table below summarizes the key molecular descriptors identified in a QSAR study of N-benzylacetamide derivatives and their impact on anticonvulsant activity. woarjournals.org

| Descriptor | Description | Impact on Anticonvulsant Activity |

| Kier2 | Second-order Kier shape index | A key descriptor influencing activity. |

| RDF50s | Radial Distribution Function - 5.0 / weighted by atomic Sanderson electronegativities | Indicates the importance of the 3D arrangement of atoms and their electronegativity. |

| AATS4i | Average Broto-Moreau autocorrelation of a topological structure - lag 4 / weighted by first ionization potential | Reflects the influence of the electronic properties of the molecule. |

| VE2_D | Average coefficient of the last eigenvector from the distance matrix | Relates to the overall molecular size and shape. |

Influence of Substituent Effects on Activity Profiles

The nature and position of substituents on the N-benzylacetamide scaffold have a profound impact on the resulting biological activity profile.

Studies on lacosamide, an anticonvulsant drug that shares the N-benzylacetamide core, have provided detailed SAR insights. For instance, research on the 3-oxy site of (R)-N-benzyl-2-acetamido-3-methoxypropionamide (lacosamide) demonstrated that small, non-polar, and non-bulky substituents at this position led to compounds with significant seizure protection in the MES test. nih.gov The introduction of larger groups at this position generally resulted in a loss of anticonvulsant activity, although this could be partially offset by including unsaturated groups. nih.gov

Similarly, modifications to the N-benzyl ring can modulate activity. For example, in a series of N-benzyl piperidine (B6355638) derivatives designed as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), the substitution pattern on the benzyl (B1604629) ring was critical for dual-target inhibition. nih.gov

The following table provides a qualitative summary of the influence of substituents at different positions of the N-benzylacetamide scaffold on anticonvulsant activity, based on published SAR studies. nih.gov

| Position of Substitution | Type of Substituent | General Effect on Anticonvulsant Activity |

| α-carbon | Small, heteroatom-containing moieties | Can lead to potent activity. |

| 3-Oxy site (in propionamide (B166681) analogs) | Small, non-polar, non-bulky groups | Retention of high activity. |

| 3-Oxy site (in propionamide analogs) | Large, bulky groups | Decrease in activity. |

| N-benzyl ring | Various substituents | Modulates potency and can introduce additional biological activities. |

Future Research Directions for N Benzyl 2 Cyano N Ethylacetamide

The landscape of chemical and pharmaceutical research is continually evolving, driven by the pursuit of efficiency, sustainability, and novel applications. For a compound like N-benzyl-2-cyano-N-ethylacetamide, which belongs to the versatile class of cyanoacetamides, future research is poised to unlock its full potential. The following sections outline key areas for future investigation, focusing on sustainable synthesis, deeper mechanistic understanding, unexplored biological activities, and the integration of advanced computational tools.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-cyano-N-ethylacetamide, considering yield and purity?

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting N-ethylacetamide derivatives with benzyl halides in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile under reflux (60–80°C) for 6–12 hours. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for purity . Monitoring reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) ensures intermediate isolation.

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR :

- ¹H NMR : Peaks at δ 1.1–1.3 ppm (triplet, CH₂CH₃), δ 3.4–3.6 ppm (quartet, N-CH₂), δ 4.3–4.5 ppm (s, benzyl CH₂), and δ 7.2–7.4 ppm (aromatic protons) are characteristic.

- ¹³C NMR : Signals at ~165 ppm (amide C=O), ~115 ppm (C≡N), and aromatic carbons at 125–140 ppm confirm functional groups .

- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₂H₁₃N₂O (calculated for exact mass). Fragmentation patterns (e.g., loss of benzyl or ethyl groups) further validate the structure .

Q. What solvent systems are recommended for recrystallizing this compound?

Ethanol-water mixtures (7:3 v/v) are effective due to moderate polarity, which balances solubility and crystallization. For higher-melting-point impurities, toluene or ethyl acetate/hexane gradients can be used .

Advanced Research Questions

Q. How can computational tools predict the bioactivity or reactivity of this compound?

- Molecular Docking : Software like AutoDock Vina can model interactions with biological targets (e.g., enzymes) by analyzing binding affinities of the cyano and amide groups.

- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in nucleophilic additions .

- Crystallography : ORTEP-III (with GUI) models 3D structures using X-ray data to validate intramolecular interactions (e.g., hydrogen bonding between amide and cyano groups) .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Case Study : If ¹H NMR shows unexpected splitting in the benzyl region, consider steric hindrance from the ethyl group or rotational isomerism. Variable-temperature NMR (VT-NMR) can differentiate dynamic effects .

- Cross-Validation : Compare experimental IR/Raman spectra with computational predictions (e.g., using B3LYP/6-31G* basis sets in Gaussian) to confirm peak assignments .

Q. What in vitro assays are suitable for assessing biological activity?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or kinase inhibitors) with IC₅₀ determination. The cyano group may act as a hydrogen-bond acceptor in active sites.

- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) at concentrations 1–100 µM. Include controls for solvent effects (e.g., DMSO <1% v/v) .

Q. Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.